molecular formula C11H10F3N B2497159 6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline] CAS No. 1823903-80-5

6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]

Cat. No.: B2497159
CAS No.: 1823903-80-5
M. Wt: 213.203
InChI Key: NNBZNTAOQDCJCQ-UHFFFAOYSA-N
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Description

6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is a unique compound characterized by its spirocyclic structure, which includes a trifluoromethyl group attached to a cyclopropane ring fused with an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of indoline derivatives with cyclopropane precursors under specific conditions. For instance, the use of trifluoromethylated reagents in the presence of catalysts can facilitate the formation of the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or the indoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] has several scientific research applications:

Mechanism of Action

The mechanism by which 6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Spiroindole derivatives: Compounds such as spirooxindoles share a similar spirocyclic structure and exhibit comparable biological activities.

    Trifluoromethylated compounds: Other compounds with trifluoromethyl groups, such as trifluoromethylbenzene, also display enhanced stability and reactivity.

Uniqueness

6’-(Trifluoromethyl)spiro[cyclopropane-1,3’-indoline] is unique due to the combination of its spirocyclic structure and the presence of a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)7-1-2-8-9(5-7)15-6-10(8)3-4-10/h1-2,5,15H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBZNTAOQDCJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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